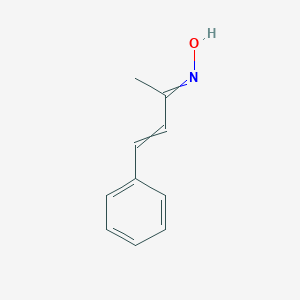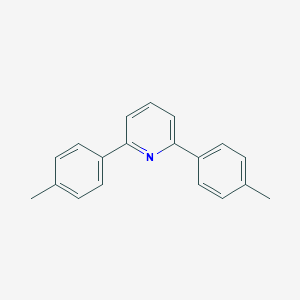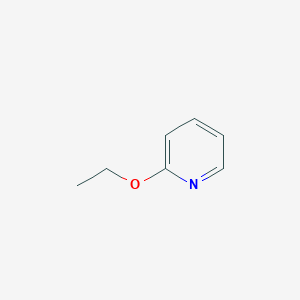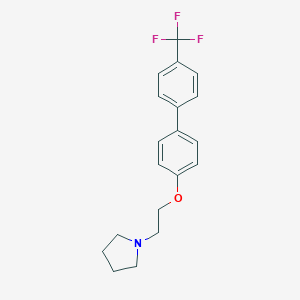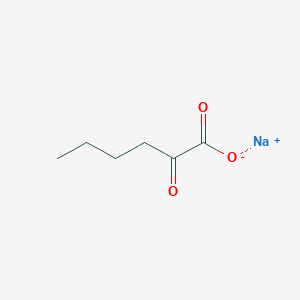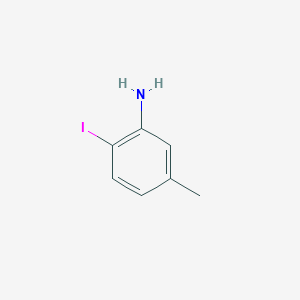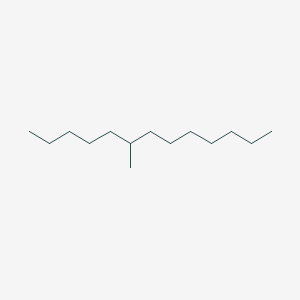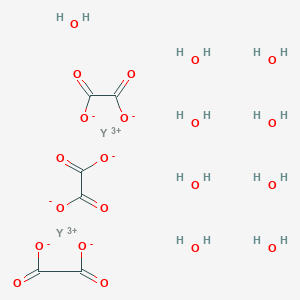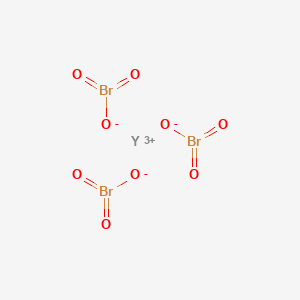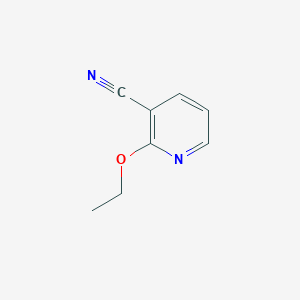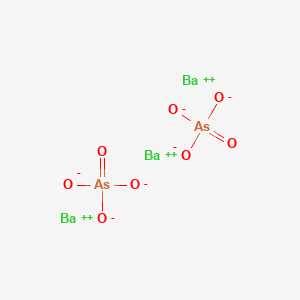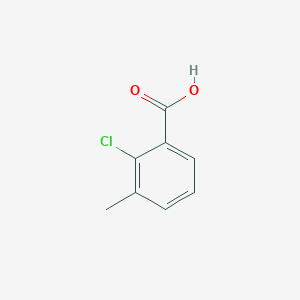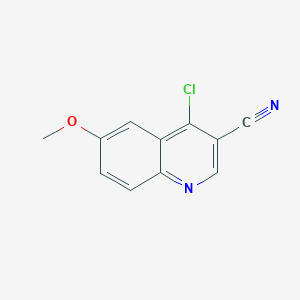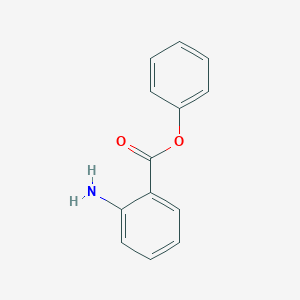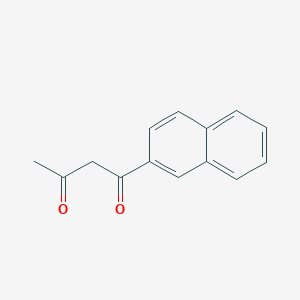
1-(2-萘基)丁烷-1,3-二酮
描述
1-(2-Naphthyl)butane-1,3-dione is a chemical compound with the molecular formula C14H12O2 . It contains a total of 29 bonds, including 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ketone, and 1 aromatic ketone .
Molecular Structure Analysis
The molecular structure of 1-(2-Naphthyl)butane-1,3-dione consists of 29 bonds, including 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ketone, and 1 aromatic ketone .科学研究应用
镧系元素配合物的近红外发光: 配体“1-(2-萘基)-4,4,4-三氟-1,3-丁烷二酸酯”已被用于合成三元镧系元素配合物,该配合物表现出特征性的近红外 (NIR) 发光。这归因于从配体到中心 Ln(3+) 离子的有效能量转移,表明在光放大中具有潜在应用 (Dang 等,2011).
具有氟化配体的发光铕配合物: 已经合成了铕配合物,它们使用含有氟化烷基链和共轭萘基的 β-二酮配体,例如“1-(2-萘基)-4,4,4-三氟-1,3-丁烷二酸酯”。这些配合物表现出高发光量子效率,使其适用于光物理应用 (Yu 等,2011).
互变异构和酸碱性质: 已经研究了化合物“1-(2-萘基)-4,4,4-三氟-1,3-丁烷二酸酯”的互变异构和酸碱性质。这项研究增强了对其结构和化学行为的理解,这对各种化学应用至关重要 (Mahmudov 等,2011).
电纺纳米纤维中的镧系元素三元络合物体系: 配体“4,4,4-三氟-1-(萘-2-基)丁烷-1,3-二酮”已用于创建基于聚合物的铕 (III) 三元络合物体系。该体系展示了作为新型光学传感结构的潜力,尤其是在创建具有超细纤维的功能性薄膜方面 (Li 等,2019).
混合配体络合物中的电分析研究: 该化合物在涉及镉 (II) 等金属的混合配体络合物的电分析研究中也很重要,表明其在配位化学和分析应用中的用途 (Choudhary 和 Chandel,2021).
铜选择性电极的开发: 1-苯基-2-(2-羟基苯基肼基)丁烷-1,3-二酮,一种相关化合物,已被用于开发铜选择性聚(乙烯基)氯化物 (PVC) 膜电极。这表明配体在传感器技术中的潜力 (Kopylovich 等,2011).
铕配合物的发光特性: 已研究含有“1-(4-叔丁基苯基)-3-(2-萘基)-丙烷-1,3-二酮”的配合物的发光特性,这对于在发光器件中的应用至关重要 (Wang 等,2014).
属性
IUPAC Name |
1-naphthalen-2-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(15)8-14(16)13-7-6-11-4-2-3-5-12(11)9-13/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJOLQJZODADPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286350 | |
| Record name | 1-(2-naphthyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthyl)butane-1,3-dione | |
CAS RN |
13298-50-5 | |
| Record name | 1-(2-Naphthalenyl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13298-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 44993 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013298505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC44993 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-naphthyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



